n-octyl N-methylanthranilate
CAS No.:
Cat. No.: VC13912172
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25NO2 |
|---|---|
| Molecular Weight | 263.37 g/mol |
| IUPAC Name | octyl 2-(methylamino)benzoate |
| Standard InChI | InChI=1S/C16H25NO2/c1-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17-2/h8-9,11-12,17H,3-7,10,13H2,1-2H3 |
| Standard InChI Key | JUJFZMFQRDCBHP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC(=O)C1=CC=CC=C1NC |
Introduction
Chemical Structure and Physicochemical Properties
n-Octyl N-methylanthranilate belongs to the class of benzoate esters, featuring a methylamino group at the ortho position of the aromatic ring and an octyl ester moiety. Its IUPAC name, octyl 2-(methylamino)benzoate, reflects this structure, with the canonical SMILES representation CCCCCCCCOC(=O)C1=CC=CC=C1NC. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅NO₂ |
| Molecular Weight | 263.37 g/mol |
| Boiling Point | Not reported (estimated >250°C) |
| Solubility | Lipophilic (soluble in organic solvents) |
| Stability | Stable under inert conditions |
The compound’s lipophilicity, conferred by the octyl chain, enhances its compatibility with hydrophobic matrices, making it suitable for use in lipid-based drug delivery systems and perfumery .
Synthesis Methods
Chemical Synthesis via Reductive Methylation
The industrial synthesis of n-octyl N-methylanthranilate typically involves a two-step process:
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Esterification: Anthranilic acid reacts with n-octanol under acidic catalysis to yield n-octyl anthranilate.
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N-Methylation: The intermediate undergoes reductive methylation using formaldehyde and hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Optimal reaction conditions for methylation include temperatures between 35°C and 75°C and hydrogen pressures of 1–3 atm. The use of solid acidic catalysts, such as zeolites, has been shown to improve yields (up to 85%) by minimizing side reactions like over-alkylation.
Biocatalytic Production
Recent advances in metabolic engineering have enabled the fermentative production of N-methylanthranilate derivatives. For instance, engineered strains of Corynebacterium glutamicum expressing the anmt gene from Ruta graveolens produce N-methylanthranilate via S-adenosyl methionine (SAM)-dependent methylation of anthranilate . While this method currently achieves modest titers (0.5 g·L⁻¹) , it offers a sustainable alternative to traditional chemical synthesis.
Industrial and Pharmaceutical Applications
Fragrance Industry
n-Octyl N-methylanthranilate is prized for its floral, citrus-like aroma, which resembles methyl anthranilate—a key component in artificial grape flavoring . Its extended alkyl chain enhances longevity in perfumes, making it a preferred ingredient in high-end cosmetic formulations.
Pharmaceutical Research
Preliminary studies suggest that N-methylanthranilate derivatives exhibit bioactive properties:
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Anti-Pigmentation Effects: Methyl anthranilate, a structural analog, inhibits tyrosinase activity, reducing melanin synthesis in murine melanoma cells .
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Anticancer Potential: Acridone alkaloids derived from N-methylanthranilate demonstrate cytotoxic activity against breast and colon cancer cell lines .
These findings position n-octyl N-methylanthranilate as a promising scaffold for developing novel therapeutics, though in vivo studies remain pending.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for analyzing n-octyl N-methylanthranilate purity and degradation products. Key spectral features include:
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Mass Spectrum: Base peak at m/z 263 (molecular ion) with fragments at m/z 150 (anthranilate moiety) and m/z 113 (octyl chain).
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Retention Time: ~12.5 minutes on a DB-5MS column (30 m × 0.25 mm).
Stability studies under accelerated conditions (40°C, 75% RH) indicate negligible degradation over six months, supporting its use in long-term storage applications.
Recent Advances and Future Directions
Metabolic Engineering
Efforts to enhance microbial production of N-methylanthranilate derivatives have focused on:
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SAM Regeneration: Co-expression of sahH (adenosylhomocysteinase) in C. glutamicum increases SAM availability, boosting N-methylanthranilate titers by 40% .
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Pathway Optimization: Deletion of metJ and trpD in Escherichia coli elevates anthranilate precursor levels, enabling the synthesis of 185.3 μM N-methylanthranilate .
Drug Delivery Systems
The compound’s lipophilicity is being exploited to design prodrugs with improved bioavailability. For example, conjugating n-octyl N-methylanthranilate to hydrophilic APIs (e.g., antiviral agents) enhances cellular uptake in preclinical models.
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